molecular formula C8H12BrNSi B1310662 2-Bromo-6-(trimethylsilyl)pyridine CAS No. 59409-80-2

2-Bromo-6-(trimethylsilyl)pyridine

Cat. No.: B1310662
CAS No.: 59409-80-2
M. Wt: 230.18 g/mol
InChI Key: JHVGQGZQAUEZJZ-UHFFFAOYSA-N
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Description

2-Bromo-6-(trimethylsilyl)pyridine is an organosilicon compound with the molecular formula C8H12BrNSi. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are substituted by a bromine atom and a trimethylsilyl group, respectively. This compound is of significant interest in organic synthesis due to its unique reactivity and utility in various chemical transformations.

Biochemical Analysis

Biochemical Properties

2-Bromo-6-(trimethylsilyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of nitrogen-containing heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. The compound’s bromine atom can participate in halogen bonding, while the trimethylsilyl group can act as a protecting group during chemical reactions. These interactions are crucial for the compound’s function in biochemical processes .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with specific proteins and enzymes can lead to changes in cellular function, including alterations in metabolic pathways and gene regulation. These effects are essential for understanding the compound’s role in cellular biology .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s bromine atom can form halogen bonds with target molecules, while the trimethylsilyl group can protect reactive sites during chemical reactions. These interactions are critical for the compound’s biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on cellular function, while higher doses may lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in biochemical applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions are important for understanding the compound’s cellular distribution and activity .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its biochemical role .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(trimethylsilyl)pyridine typically involves the bromination of 6-(trimethylsilyl)pyridine. One common method includes the reaction of 6-(trimethylsilyl)pyridine with a brominating agent such as bromine or N-bromosuccinimide in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(trimethylsilyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid or ester.

    Deprotonation Reactions: The trimethylsilyl group can be removed under basic conditions, leading to the formation of a reactive pyridyl anion.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents such as dimethylformamide.

    Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, along with bases like potassium carbonate or cesium carbonate, are commonly used.

    Deprotonation Reactions: Strong bases like lithium diisopropylamide or sodium hydride are employed to remove the trimethylsilyl group.

Major Products:

    Substitution Reactions: Products include 2-azido-6-(trimethylsilyl)pyridine or 2-thio-6-(trimethylsilyl)pyridine.

    Coupling Reactions: Products are typically biaryl or vinylpyridine derivatives.

    Deprotonation Reactions: The primary product is 2-bromo-6-pyridyl anion, which can further react with electrophiles.

Scientific Research Applications

2-Bromo-6-(trimethylsilyl)pyridine has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and nucleotides, to study their structure and function.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Comparison with Similar Compounds

    2-Bromo-6-methylpyridine: Similar in structure but with a methyl group instead of a trimethylsilyl group.

    2-Chloro-6-(trimethylsilyl)pyridine: Similar but with a chlorine atom instead of a bromine atom.

    2-Iodo-6-(trimethylsilyl)pyridine: Similar but with an iodine atom instead of a bromine atom.

Uniqueness: 2-Bromo-6-(trimethylsilyl)pyridine is unique due to the presence of both a bromine atom and a trimethylsilyl group, which confer distinct reactivity patterns. The bromine atom allows for versatile substitution and coupling reactions, while the trimethylsilyl group provides stability and can be selectively removed under basic conditions to generate reactive intermediates.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential for further applications

Properties

IUPAC Name

(6-bromopyridin-2-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNSi/c1-11(2,3)8-6-4-5-7(9)10-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVGQGZQAUEZJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459106
Record name 2-bromo-6-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59409-80-2
Record name 2-bromo-6-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Butylmagnesium chloride (4.00 mmol) in 2.00M tetrahydrofuran solution (2.00 mL) was added to ice-cooled n-butyllithium (8.06 mmol) in 1.55M hexane (5.20 mL). The mixture was stirred at 0° C. for 15 minutes, and 2,6-dibromopyridine (2.37 g, 10.0 mmol) in toluene (25 mL) was added thereto below 10° C. over a period of 10 minutes or more. The resultant suspension was stirred at 0° C. for one hour, and chlorotrimethylsilane (13 mmol, 1.65 mL)) was added thereto. After the mixture was stirred at 0° C. for one hour and at room temperature for 1.5 hours, an aqueous solution (20 mL) of 1M acetic acid was added thereto. The reaction mixture was extracted twice with ethyl acetate (50 mL). The organic phase was separated, washed with water (10 mL), dried over magnesium sulfate, and concentrated under reduced pressure to give a residue. The residue was purified by flash column chromatography on silica gel in a developing solvent system of hexane-ethyl acetate (20:1, v/v) to give the title compound (881 mg, about 38% yield) as colorless powder.
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
8.06 mmol
Type
reactant
Reaction Step Two
Quantity
5.2 mL
Type
solvent
Reaction Step Two
Quantity
2.37 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.65 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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